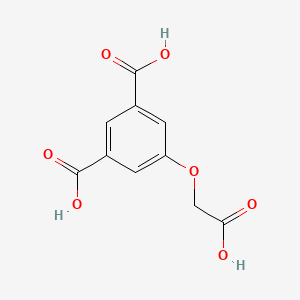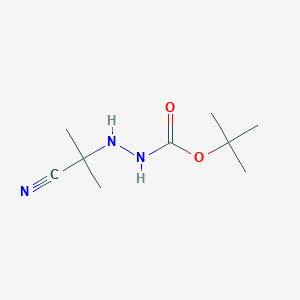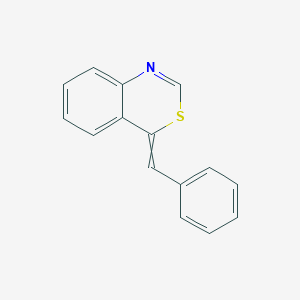
N~1~,N'~1~-Dihydroxytetradecanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N’~1~-Dihidroxitridecanodiimidamida es un compuesto químico con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye dos grupos hidroxilo y una cadena de tetradecanodiimidamida. Su fórmula molecular es C14H30N2O2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N1,N’~1~-Dihidroxitridecanodiimidamida típicamente implica la reacción de tetradecanodiimidamida con agentes hidroxilantes en condiciones controladas. Un método común incluye el uso de peróxido de hidrógeno en presencia de un catalizador para introducir grupos hidroxilo en la estructura de la tetradecanodiimidamida .
Métodos de Producción Industrial
La producción industrial de N1,N’~1~-Dihidroxitridecanodiimidamida a menudo emplea reactores a gran escala donde las condiciones de reacción se controlan meticulosamente para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo continuo de la temperatura, la presión y las concentraciones de reactivos para optimizar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N~1~,N’~1~-Dihidroxitridecanodiimidamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar aminas.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los reactivos como el cloruro de tionilo pueden usarse para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen óxidos, aminas y derivados sustituidos de N1,N’~1~-Dihidroxitridecanodiimidamida .
Aplicaciones Científicas De Investigación
N~1~,N’~1~-Dihidroxitridecanodiimidamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones enzimáticas y las modificaciones de proteínas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual N1,N’~1~-Dihidroxitridecanodiimidamida ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Los grupos hidroxilo juegan un papel crucial en la formación de enlaces de hidrógeno con las moléculas diana, lo que influye en su actividad. El compuesto puede modular varias vías bioquímicas, incluidas las involucradas en el estrés oxidativo y la señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
N,N-Dimetiltetradecilamina: Similar en estructura pero carece de grupos hidroxilo.
N,N’-Dimetiletilendiamina: Contiene una cadena de carbono más corta y diferentes grupos funcionales[][6].
Singularidad
N~1~,N’~1~-Dihidroxitridecanodiimidamida es única debido a sus dos grupos hidroxilo, que confieren una reactividad química y actividad biológica distintas en comparación con compuestos similares. Esto la hace particularmente valiosa en aplicaciones que requieren interacciones específicas con moléculas biológicas[6][6].
Propiedades
Número CAS |
648440-39-5 |
|---|---|
Fórmula molecular |
C14H30N4O2 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
14-N,14-N'-dihydroxytetradecanediimidamide |
InChI |
InChI=1S/C14H30N4O2/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17-19)18-20/h19-20H,1-12H2,(H3,15,16)(H,17,18) |
Clave InChI |
WBDUWZJVAYCXRW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCC(=NO)NO)CCCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)

![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)


